![molecular formula C17H13ClO3S B13144008 9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- CAS No. 833489-92-2](/img/structure/B13144008.png)
9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-8-((2-methoxyethyl)thio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and medicinal chemistry. This compound, in particular, features a chloro and a thioether group, which can significantly influence its chemical and physical properties.
Métodos De Preparación
The synthesis of 1-Chloro-8-((2-methoxyethyl)thio)anthracene-9,10-dione typically involves the functionalization of anthracene at the 9,10-positions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs boron reagents and palladium catalysts to introduce various substituents . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-8-((2-methoxyethyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium thiolate . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-8-((2-methoxyethyl)thio)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its photophysical properties.
Photophysics: The compound is studied for its fluorescence and phosphorescence properties, which are useful in designing sensors and imaging agents.
Medicinal Chemistry: Anthracene derivatives, including this compound, are explored for their potential as anticancer agents and in photodynamic therapy.
Industrial Applications: It is used in the synthesis of dyes and pigments, benefiting from its stable chromophore structure.
Mecanismo De Acción
The mechanism of action of 1-Chloro-8-((2-methoxyethyl)thio)anthracene-9,10-dione involves its interaction with molecular targets through its chloro and thioether groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, influencing the compound’s biological activity . The pathways involved may include the generation of reactive oxygen species (ROS) in photodynamic therapy, leading to cell apoptosis .
Comparación Con Compuestos Similares
1-Chloro-8-((2-methoxyethyl)thio)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
Anthraquinone: A simpler derivative with significant applications in dye synthesis and medicinal chemistry.
Propiedades
Número CAS |
833489-92-2 |
|---|---|
Fórmula molecular |
C17H13ClO3S |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
1-chloro-8-(2-methoxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C17H13ClO3S/c1-21-8-9-22-13-7-3-5-11-15(13)17(20)14-10(16(11)19)4-2-6-12(14)18/h2-7H,8-9H2,1H3 |
Clave InChI |
RRFVYTJFAOUYOF-UHFFFAOYSA-N |
SMILES canónico |
COCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


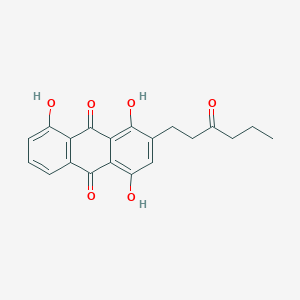
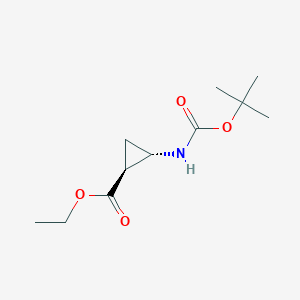
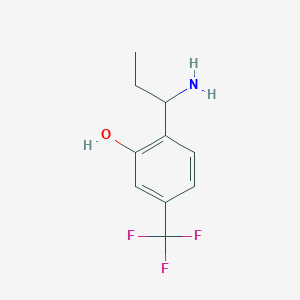
![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
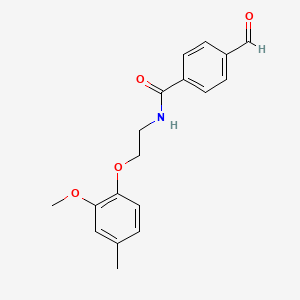
![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
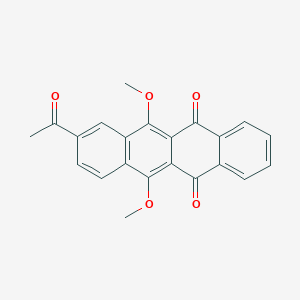
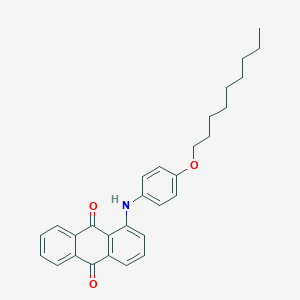
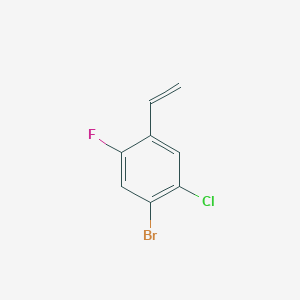

![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)
![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
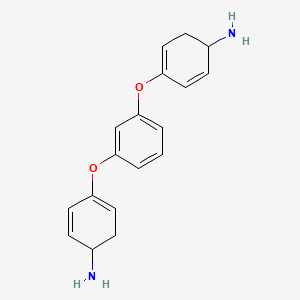
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)
